molecular formula C25H21N3 B8314001 4-(Diphenylamino) benzaldehyde phenylhydrazone

4-(Diphenylamino) benzaldehyde phenylhydrazone

Cat. No. B8314001
M. Wt: 363.5 g/mol
InChI Key: JRERFXZAKKDIEW-UHFFFAOYSA-N
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Patent
US07202002B2

Procedure details

A mixture of 4-(diphenylamino)benzaldehyde (10 g, 0.037 mol) and 300 ml of methanol was added to 500 ml 3-neck round bottom flask equipped with a reflux condenser and a mechanical stirrer. The mixture was mildly heated by a heating mantle until all solid entered into solution. Then a solution of N-phenylhydrazine (5.94 g, 0.055 mol, from Aldrich, Milwauke, Wis.) in 50 ml of methanol was added. The reaction mixture was refluxed for 0.5 hour and then cooled to room temperature. The yellow precipitated product was filtered off, washed with a large amount of methanol, and dried to yield 11.7 g (86.7%) of 4-(diphenylamino)benzaldehyde N-phenylhydrazone. The melting point was found to be 168–169° C. The 1H-NMR spectrum (100 MHz) of the product in CDCl3 was characterized by the following chemical shifts (δ, ppm): 6.55–7.64 (m, 21H, Ar, ═CH, —NH). The IR spectrum of the product was characterized by the following absorption frequencies (KBr, cm−1): ν(N—H) 3294, ν(arene C—H) 3026, ν(C═C in Ar) 1595; 1489, ν(C—N) 1282; 1257, γ(Ar) 750; 731. The mass spectrum of the product was characterized by the following mass peaks (m/z): 364 (100%, M+1), 314, 223, 159.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
5.94 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:8]2[CH:15]=[CH:14][C:11]([CH:12]=O)=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:22]1([NH:28][NH2:29])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>CO>[C:22]1([NH:28][N:29]=[CH:12][C:11]2[CH:14]=[CH:15][C:8]([N:7]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[C:1]3[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=3)=[CH:9][CH:10]=2)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)N(C1=CC=C(C=O)C=C1)C1=CC=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5.94 g
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to 500 ml 3-neck round bottom flask
CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser and a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was mildly heated by a heating mantle until all solid
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 0.5 hour
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
The yellow precipitated product was filtered off
WASH
Type
WASH
Details
washed with a large amount of methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NN=CC1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.7 g
YIELD: PERCENTYIELD 86.7%
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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